molecular formula C7H2Cl3NS B165843 2,3,4-Trichlorophenyl isothiocyanate CAS No. 127142-69-2

2,3,4-Trichlorophenyl isothiocyanate

Cat. No. B165843
CAS RN: 127142-69-2
M. Wt: 238.5 g/mol
InChI Key: NUAGIDXAYVLNEG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenyl isothiocyanate is an organic compound with the formula C7H2Cl3NS . It has a molecular weight of 238.521 .


Synthesis Analysis

The synthesis of isothiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, often involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another common method is the cyanation of organosulfur compounds .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorophenyl isothiocyanate consists of a single bond between sulfur and carbon (S-C), and a triple bond between carbon and nitrogen (C≡N) .


Chemical Reactions Analysis

Organic thiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, can undergo various reactions. For example, they can be hydrolyzed to thiocarbamates . Some thiocyanates can also isomerize to isothiocyanates .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.1±42.0 °C at 760 mmHg, and a flash point of 149.8±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3 .

Scientific Research Applications

Proteomics Research

2,3,4-Trichlorophenyl isothiocyanate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, in the study of protein-protein interactions, or in the identification of novel proteins.

Chemical Synthesis

This compound could be used as a reagent in chemical synthesis . Its unique structure and reactivity could make it useful in the synthesis of a variety of chemical compounds.

Mass Spectrometry

The compound’s mass spectrum has been analyzed, suggesting its use in mass spectrometry . Mass spectrometry is a technique used to identify and quantify molecules in simple and complex mixtures. This compound could be used as a standard or reference in such analyses.

Safety and Hazards

2,3,4-Trichlorophenyl isothiocyanate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,2,3-trichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAGIDXAYVLNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155441
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorophenyl isothiocyanate

CAS RN

127142-69-2
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127142-69-2
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